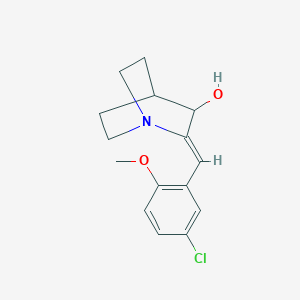![molecular formula C20H30N6O B5317048 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5317048.png)
6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a nicotinamide derivative that has been synthesized using a specific method, which will be discussed in The aim of this paper is to provide a comprehensive overview of this compound, including its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which are involved in various biological processes. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases. It has also been shown to have anti-cancer properties, which make it a potential candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide in lab experiments is its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Future Directions
There are numerous future directions for research on 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide. One direction is to further investigate its mechanism of action, which may help to identify potential drug targets. Another direction is to explore its potential therapeutic applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound, which may enhance its therapeutic potential.
Synthesis Methods
The synthesis of 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide involves a multi-step process. The first step involves the synthesis of 2-isopropyl-1H-imidazole, which is then reacted with 3-bromopropylamine to form 3-(2-isopropyl-1H-imidazol-1-yl)propylamine. This intermediate is then reacted with nicotinoyl chloride to form the final product, this compound.
Scientific Research Applications
The compound 6-(1,4-diazepan-1-yl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide has been the subject of numerous scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been shown to inhibit the activity of certain enzymes, which makes it a potential target for drug development.
properties
IUPAC Name |
6-(1,4-diazepan-1-yl)-N-[3-(2-propan-2-ylimidazol-1-yl)propyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O/c1-16(2)19-22-10-14-26(19)12-4-8-23-20(27)17-5-6-18(24-15-17)25-11-3-7-21-9-13-25/h5-6,10,14-16,21H,3-4,7-9,11-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMWWTCZFLIKEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCCNC(=O)C2=CN=C(C=C2)N3CCCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}cyclopropanecarbonitrile hydrochloride](/img/structure/B5316966.png)
![1-{[1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-2-oxopiperidin-3-yl]methyl}piperidine-4-carbonitrile](/img/structure/B5316967.png)
![{1-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5316975.png)
![N-{1-[1-(4-aminopyrimidin-2-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5316977.png)
![3-methyl-8-[(3-methyl-1-benzothien-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5316986.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5316992.png)
![N-(2,3-dimethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5316993.png)
![3-methyl-7-[(2-methylphenoxy)acetyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5316996.png)
![methyl 2-({[4-(2-methoxyphenyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5316998.png)


![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-pyrrolidinyl)benzamide](/img/structure/B5317046.png)
![1-(4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5317060.png)
![N-[1-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5317066.png)